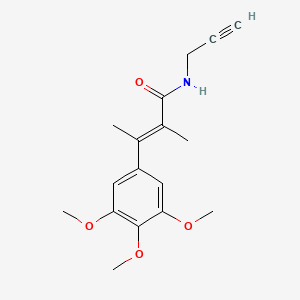
2-Bromo-2,4,4-trimethylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,4,4-trimethylhexan-3-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom and a carbonyl group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,4,4-trimethylhexan-3-one typically involves the bromination of 2,4,4-trimethylhexan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature, and the bromine is added dropwise to the ketone solution to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,4,4-trimethylhexan-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.
Major Products
Substitution: Formation of 2-hydroxy-2,4,4-trimethylhexan-3-one or other substituted derivatives.
Elimination: Formation of alkenes such as 2,4,4-trimethylhex-2-ene.
Reduction: Formation of 2-bromo-2,4,4-trimethylhexan-3-ol.
Applications De Recherche Scientifique
2-Bromo-2,4,4-trimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,4,4-trimethylhexan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations such as reduction or condensation. The compound’s reactivity is influenced by the presence of the bulky trimethyl groups, which can affect the steric and electronic properties of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpentan-2-one: A brominated ketone with a similar structure but fewer methyl groups.
2-Bromo-3,3-dimethylbutan-2-one: Another brominated ketone with a different arrangement of methyl groups.
2-Bromo-2-methylpropan-1-ol: A brominated alcohol with a similar bromine-containing structure.
Uniqueness
2-Bromo-2,4,4-trimethylhexan-3-one is unique due to the presence of three methyl groups on the hexane backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
58763-44-3 |
|---|---|
Formule moléculaire |
C9H17BrO |
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-bromo-2,4,4-trimethylhexan-3-one |
InChI |
InChI=1S/C9H17BrO/c1-6-8(2,3)7(11)9(4,5)10/h6H2,1-5H3 |
Clé InChI |
YPAYLTPOZDMUKP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



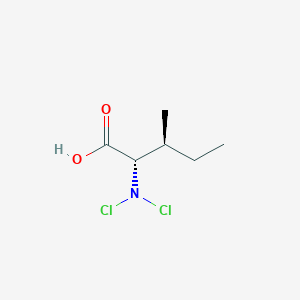
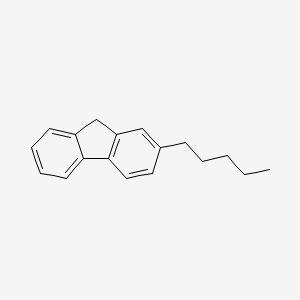

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
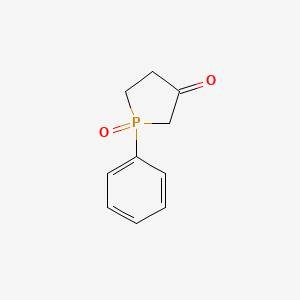
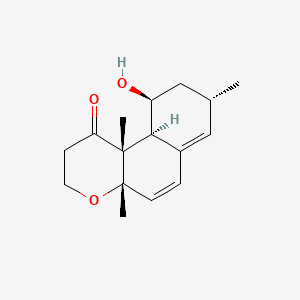
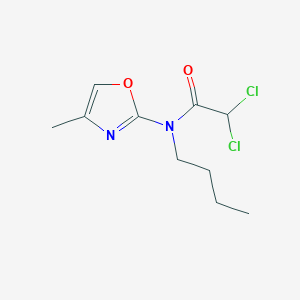
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


